

# Authenticating 11-Oxomogroside II A1: A Comparative Guide to NMR Spectral Data

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## Compound of Interest

Compound Name: 11-Oxomogroside II A1

Cat. No.: B15566259

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The precise identification of natural products is a critical step in drug discovery and development. This guide provides a comparative analysis of Nuclear Magnetic Resonance (NMR) spectral data for the authentication of **11-Oxomogroside II A1**, a sweet-tasting triterpenoid glycoside isolated from the fruit of *Siraitia grosvenorii* (Luo Han Guo). By comparing its spectral features with those of closely related mogrosides, researchers can confidently verify the identity and purity of their samples.

## Comparative Analysis of $^1\text{H}$ and $^{13}\text{C}$ NMR Spectral Data

The following table summarizes the  $^1\text{H}$  and  $^{13}\text{C}$  NMR chemical shift assignments for **11-Oxomogroside II A1** in comparison to other structurally similar mogrosides. These data, acquired in deuterated methanol ( $\text{CD}_3\text{OD}$ ), highlight the key differences that enable unambiguous identification. While complete spectral data for **11-Oxomogroside II A1** is not widely published, the data for the closely related Mogroside II A2 is presented here as a primary reference for comparison.<sup>[1]</sup> Deviations in chemical shifts, particularly around the C-11 position and the glycosidic linkages, are diagnostic for authentication.

Table 1: Comparative  $^1\text{H}$  and  $^{13}\text{C}$  NMR Chemical Shift ( $\delta$ , ppm) Data of Mogrosides in  $\text{CD}_3\text{OD}$ <sup>[1]</sup>

Position	Mogrosid e II A2 <sup>13</sup> C	Mogrosid e II A2 <sup>1</sup> H	Mogrosid e II E <sup>13</sup> C	Mogrosid e II E <sup>1</sup> H	Mogrosid e III A1 <sup>13</sup> C	Mogrosid e III A1 <sup>1</sup> H
Aglycone						
1	39.8	1.05, 1.65	39.8	1.05, 1.65	39.8	1.05, 1.65
2	28.1	1.85, 2.05	28.1	1.85, 2.05	28.1	1.85, 2.05
3	89.1	3.25	89.1	3.25	89.1	3.25
4	40.1	-	40.1	-	40.1	-
5	56.4	1.02	56.4	1.02	56.4	1.02
6	126.1	5.65	126.1	5.65	126.1	5.65
7	121.2	-	121.2	-	121.2	-
8	45.1	1.55	45.1	1.55	45.1	1.55
9	51.2	1.25	51.2	1.25	51.2	1.25
10	37.9	-	37.9	-	37.9	-
11	212.1	-	212.1	-	212.1	-
12	50.1	2.55, 2.85	50.1	2.55, 2.85	50.1	2.55, 2.85
13	48.9	-	48.9	-	48.9	-
14	52.1	-	52.1	-	52.1	-
15	32.5	1.35, 1.50	32.5	1.35, 1.50	32.5	1.35, 1.50
16	29.8	1.95, 2.15	29.8	1.95, 2.15	29.8	1.95, 2.15
17	51.8	1.45	51.8	1.45	51.8	1.45
18	16.5	0.95	16.5	0.95	16.5	0.95
19	19.8	1.10	19.8	1.10	19.8	1.10
20	36.5	1.50	36.5	1.50	36.5	1.50
21	18.9	0.92	18.9	0.92	18.9	0.92

22	35.1	1.40, 1.60	35.1	1.40, 1.60	35.1	1.40, 1.60
23	68.1	3.45, 3.65	68.1	3.45, 3.65	68.1	3.45, 3.65
24	78.9	3.85	78.9	3.85	78.9	3.85
25	71.2	-	71.2	-	71.2	-
26	29.1	1.28	29.1	1.28	29.1	1.28
27	26.5	1.25	26.5	1.25	26.5	1.25
28	28.5	1.15	28.5	1.15	28.5	1.15
29	16.8	0.85	16.8	0.85	16.8	0.85
30	25.1	1.20	25.1	1.20	25.1	1.20
Glc (C-3)						
1'	105.1	4.45	105.1	4.45	105.1	4.45
2'	75.2	3.20	75.2	3.20	75.2	3.20
3'	78.1	3.40	78.1	3.40	78.1	3.40
4'	71.5	3.30	71.5	3.30	71.5	3.30
5'	77.9	3.25	77.9	3.25	77.9	3.25
6'	62.8	3.70, 3.90	62.8	3.70, 3.90	62.8	3.70, 3.90
Glc (C-24)						
1"	98.5	4.75	98.5	4.75	98.5	4.75
2"	75.9	3.55	75.9	3.55	75.9	3.55
3"	78.2	3.60	78.2	3.60	78.2	3.60
4"	71.8	3.45	71.8	3.45	71.8	3.45
5"	77.5	3.50	77.5	3.50	77.5	3.50
6"	62.9	3.75, 3.95	62.9	3.75, 3.95	62.9	3.75, 3.95

Note: The chemical shifts are referenced to the solvent resonance (CD<sub>3</sub>OD:  $\delta$ H 3.30 ppm,  $\delta$ C 49.0 ppm). The absence of a proton value indicates a quaternary carbon.

## Experimental Protocols

A standardized protocol is essential for reproducible NMR data acquisition. The following methodology is recommended for the analysis of **11-Oxomogroside II A1** and related compounds.

### 1. Sample Preparation:

- Accurately weigh approximately 1-2 mg of the purified mogroside sample.
- Dissolve the sample in 130-150  $\mu$ L of deuterated methanol (CD<sub>3</sub>OD).
- Transfer the solution to a 2.5 mm or 5 mm NMR tube.

### 2. NMR Data Acquisition:

- NMR spectra should be acquired on a 500 MHz or higher field NMR spectrometer.
- The sample temperature should be maintained at 298 K.
- The following experiments are crucial for structural elucidation and authentication:
  - 1D <sup>1</sup>H NMR: Provides information on the number and type of protons.
  - 1D <sup>13</sup>C NMR: Provides information on the number and type of carbons.
  - 2D COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.
  - 2D HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.
  - 2D HMBC (Heteronuclear Multiple Bond Correlation): Identifies long-range correlations between protons and carbons (2-3 bonds), crucial for connecting different structural fragments.

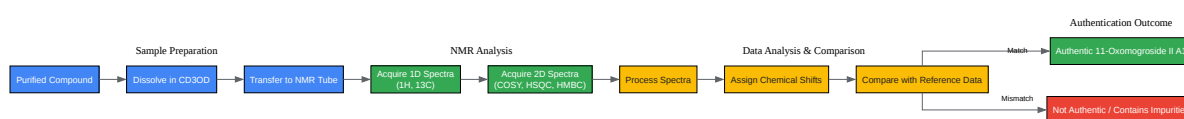
- 2D NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information on the spatial proximity of protons, aiding in stereochemical assignments.

### 3. Data Processing and Analysis:

- The acquired spectra should be processed using appropriate software (e.g., MestReNova, TopSpin).
- The  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra should be referenced to the residual solvent peak of  $\text{CD}_3\text{OD}$  ( $\delta\text{H}$  3.30 ppm and  $\delta\text{C}$  49.0 ppm).
- The chemical shifts, coupling constants, and correlations from the 2D spectra should be carefully analyzed and compared with the reference data provided in Table 1 and other published literature to confirm the structure of **11-Oxomogroside II A1**.

## Visualization of the Authentication Workflow

The following diagram illustrates the logical workflow for the authentication of **11-Oxomogroside II A1** using NMR spectroscopy.



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## References

- 1. iosrphr.org [iosrphr.org]
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